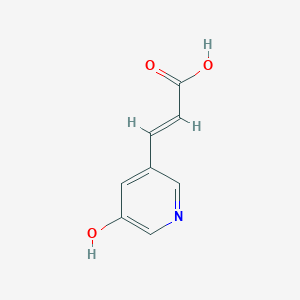

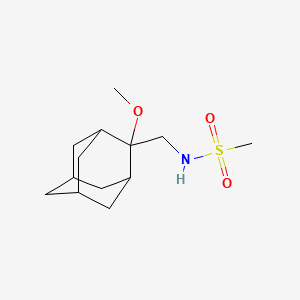

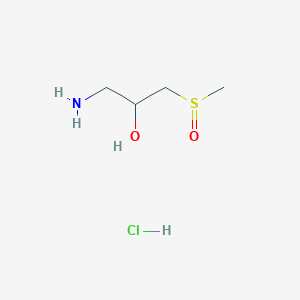

N-(2-aminoethyl)-N-(9-fluorenylmethoxycarbonyl)aminoacetic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Solid Phase Peptide Synthesis

N-(2-aminoethyl)-N-(9-fluorenylmethoxycarbonyl)aminoacetic acid hydrochloride is pivotal in solid phase peptide synthesis (SPPS), a method that has seen significant advancements through the introduction of various solid supports, linkages, and side-chain protecting groups. The versatility of Fmoc SPPS allows for the synthesis of biologically active peptides, isotopically labeled peptides, and even small proteins under a broad range of conditions. This orthogonal approach has opened new avenues for bioorganic chemistry research (Fields & Noble, 2009).

Functional Materials Development

The Fmoc group enhances the self-assembly features of amino acids and short peptides, making them suitable for developing functional materials. These bio-inspired building blocks are critical for applications in cell cultivation, bio-templating, optical properties, drug delivery, catalytic, therapeutic, and antibiotic properties due to their inherent hydrophobicity and aromaticity, which promote the association of building blocks. This has necessitated a comprehensive review of the recent progress in this field (Tao et al., 2016).

Novel Synthesis Approaches

Innovative synthesis methods utilizing Fmoc-protected amino acids have been developed, such as the preparation of hypersensitive acid-labile (HAL) tris(alkoxy)benzyl ester anchoring for solid-phase synthesis. This approach facilitates the synthesis of otherwise fully protected peptide acids needed for segment condensation studies, showcasing the adaptability and efficiency of Fmoc chemistry in peptide synthesis (Albericio & Bárány, 1991).

Carbon Nanotube Dispersion

Fmoc-protected amino acids have also been used as surfactants for carbon nanotubes (CNTs), demonstrating the ability to create homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This application signifies the role of Fmoc chemistry beyond peptide synthesis, extending into materials science and nanotechnology (Cousins et al., 2009).

特性

IUPAC Name |

2-[2-aminoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4.ClH/c20-9-10-21(11-18(22)23)19(24)25-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;/h1-8,17H,9-12,20H2,(H,22,23);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQJPKJSWIFGCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCN)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384877.png)

![1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2384883.png)

![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2384886.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-methylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2384889.png)

![3-((3,4-dimethylphenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2384894.png)